(5-Ethoxycarbonylamino-2,6-dimethylpyridin-3-yl)carbamic acid, ethyl ester
Description
ETHYL N-{5-[(ETHOXYCARBONYL)AMINO]-2,6-DIMETHYLPYRIDIN-3-YL}CARBAMATE is a complex organic compound with a pyridine ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H19N3O4 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
ethyl N-[5-(ethoxycarbonylamino)-2,6-dimethylpyridin-3-yl]carbamate |
InChI |
InChI=1S/C13H19N3O4/c1-5-19-12(17)15-10-7-11(9(4)14-8(10)3)16-13(18)20-6-2/h7H,5-6H2,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
LUARRZROESXBDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(N=C1C)C)NC(=O)OCC |
solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{5-[(ETHOXYCARBONYL)AMINO]-2,6-DIMETHYLPYRIDIN-3-YL}CARBAMATE typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the reaction of 2,6-dimethylpyridine with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction forms the ethoxycarbonyl derivative, which is then further reacted with an amine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL N-{5-[(ETHOXYCARBONYL)AMINO]-2,6-DIMETHYLPYRIDIN-3-YL}CARBAMATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxycarbonyl and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
ETHYL N-{5-[(ETHOXYCARBONYL)AMINO]-2,6-DIMETHYLPYRIDIN-3-YL}CARBAMATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL N-{5-[(ETHOXYCARBONYL)AMINO]-2,6-DIMETHYLPYRIDIN-3-YL}CARBAMATE involves its interaction with specific molecular targets. The ethoxycarbonyl and amino groups allow the compound to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
- ETHYL {[5-({[(ETHOXYCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1H-BENZIMIDAZOL-6-YL]AMINO}CARBOTHIOYLCARBAMATE
- ETHYL-2-AMINO-4-METHYLTHIAZOL-5-CARBOXYLATE
Uniqueness
ETHYL N-{5-[(ETHOXYCARBONYL)AMINO]-2,6-DIMETHYLPYRIDIN-3-YL}CARBAMATE is unique due to its specific pyridine ring structure and the presence of both ethoxycarbonyl and amino groups. These features allow it to participate in a wide range of chemical reactions and make it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
